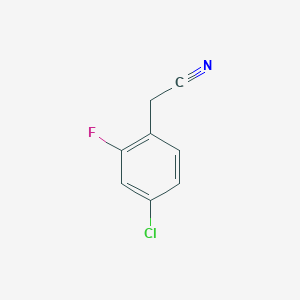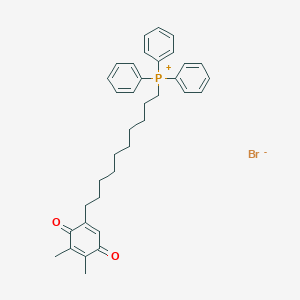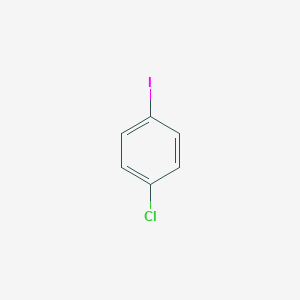
1-Chloro-4-iodobenzene
Overview
Description
1-Chloro-4-iodobenzene, also known as p-Chloroiodobenzene, is an organic compound with the molecular formula C6H4ClI. It is a halogenated derivative of benzene, where a chlorine atom and an iodine atom are substituted at the para positions of the benzene ring. This compound is a white to light yellow crystalline powder and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-iodobenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, the compound can be prepared by the iodination of 1-chloro-4-nitrobenzene followed by reduction of the nitro group . Another method involves the direct halogen exchange reaction where 1-chloro-4-bromobenzene is treated with sodium iodide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
1-Chloro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other electrophiles.
Coupling Reactions:
Suzuki Coupling: this compound is commonly used in Suzuki coupling reactions to form biaryl compounds.
Heck Reaction: The compound can also undergo Heck reactions, where it reacts with alkenes in the presence of a palladium catalyst to form substituted alkenes.
Oxidation and Reduction Reactions:
Scientific Research Applications
1-Chloro-4-iodobenzene has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of Complex Molecules: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Cross-Coupling Reactions: The compound is a key reagent in various cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.
Biology and Medicine:
Drug Development: this compound is used in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Biochemical Research: The compound is used in biochemical research to study the effects of halogenated aromatic compounds on biological systems.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Chemical Manufacturing: The compound is used as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-iodobenzene in chemical reactions involves the activation of the aromatic ring through the presence of halogen substituents. The chlorine and iodine atoms influence the electron density of the benzene ring, making it more reactive towards nucleophiles and electrophiles . In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1-Chloro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-4-iodobenzene: Similar to this compound but with a bromine atom instead of chlorine.
1-Chloro-4-bromobenzene: Contains chlorine and bromine atoms.
1-Iodo-4-nitrobenzene: Contains an iodine and a nitro group.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
1-chloro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClI/c7-5-1-3-6(8)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQSENYKCGJTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060928 | |
| Record name | Benzene, 1-chloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream powder; [Alfa Aesar MSDS] | |
| Record name | 1-Chloro-4-iodobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19349 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
637-87-6 | |
| Record name | 1-Chloro-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-iodobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-4-iodobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTZ94E8MNN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-chloro-4-iodobenzene?
A1: this compound is an aromatic compound with the molecular formula C6H4ClI. While the papers don't explicitly state the molecular weight, it can be calculated as approximately 238.48 g/mol. Spectroscopically, the compound has been studied using nuclear quadrupole resonance (NQR), which provides information about the electronic environment around the chlorine and iodine atoms. []
Q2: How does the structure of this compound relate to its physical properties?
A2: this compound, along with 1-bromo-4-chlorobenzene and 1-bromo-4-iodobenzene, form isomorphic crystalline structures. This means they share the same crystal structure despite having different halogen substituents. [, ] This similarity allows for comparisons of their lattice energies and vapor pressure data, which are influenced by the intermolecular interactions within the crystal lattice. []
Q3: Has this compound been used in any catalytic applications?
A3: Yes, this compound has been shown to be a suitable reactant in the Heck reaction when using a sesbania gum-supported palladium compound as a catalyst. [] This reaction results in the formation of substituted trans-cinnamic acid derivatives. The sesbania gum-supported palladium catalyst exhibits good catalytic activity and reusability in this reaction. []
Q4: How does the structure of dihalobenzene radical cations, including this compound, influence their reactivity with ammonia?
A5: Research suggests that both ionization energy and the substitution pattern significantly influence the reactivity of dihalobenzene radical cations with ammonia. [] Lower ionization energies, like those observed in iodobenzene derivatives, correlate with slower reaction rates. Moreover, the position of the halogen substituents impacts reactivity, with 1,2-disubstituted isomers exhibiting the highest reactivity and 1,4-disubstituted isomers, like this compound, showing the lowest reactivity. []
Q5: What are the implications of the low reactivity of this compound radical cations with ammonia?
A6: The low reactivity observed for the reaction between this compound radical cations and ammonia suggests a multi-step reaction mechanism with a high activation energy barrier. [] This finding aligns with the principles of polar reactions, where significant differences in charge localization between reactants and products can hinder reaction rates. []
Q6: What are the applications of this compound in material science?
A7: Recent research has explored the use of this compound as a solid additive in organic solar cells (OSCs). [] It acts as an in-situ removable additive, meaning it is eliminated during the film fabrication process, leaving no residue. Notably, when used in PM6:BTP-eC9 based OSCs, this compound leads to enhanced power conversion efficiencies compared to other additives. [] This improvement is attributed to improved light absorption, balanced charge transport, and reduced recombination losses within the OSCs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


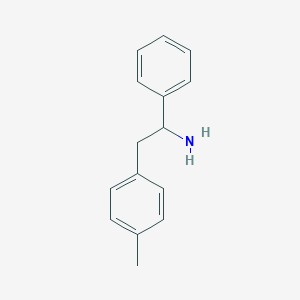
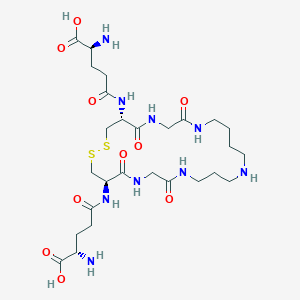
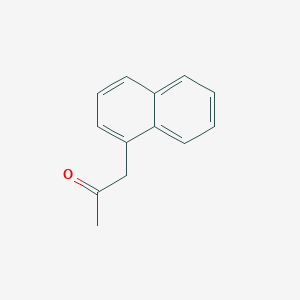
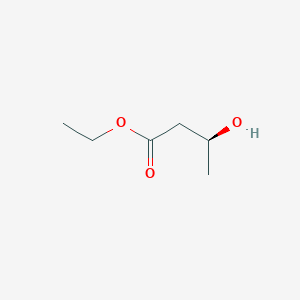

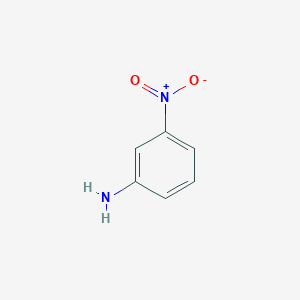

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)



